![molecular formula C10H13NO4S B7584612 3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7584612.png)
3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol, also known as NMS-P118, is a chemical compound that has been studied for its potential use in cancer treatment. This compound belongs to the family of thioethers and is synthesized through a multistep process. Additionally, we will list future directions for further research on this compound.
Mechanism of Action
The mechanism of action of 3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol is not fully understood. However, it has been suggested that it may inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox status. Inhibition of this enzyme can lead to oxidative stress in cancer cells, which can result in cell death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, which can lead to cell death. Additionally, this compound has been shown to inhibit the activity of thioredoxin reductase, which can lead to a decrease in cellular redox status.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol in lab experiments is that it has been shown to be effective in inhibiting the growth of various cancer cell lines. Additionally, it has been shown to induce apoptosis in cancer cells, which is a desirable effect for cancer treatment. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to optimize its use in cancer treatment.
Future Directions
There are several future directions for further research on 3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol. One direction is to further investigate its mechanism of action, which can help to optimize its use in cancer treatment. Additionally, further research can be done to determine the optimal dosage and administration of this compound for cancer treatment. Another direction is to investigate the potential use of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, further research can be done to investigate the potential use of this compound in the treatment of other diseases, such as autoimmune diseases or inflammatory diseases.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential use in cancer treatment. It is synthesized through a multistep process and has been shown to inhibit the growth of various cancer cell lines. Additionally, this compound has been shown to induce apoptosis in cancer cells and has several biochemical and physiological effects. While there are advantages to using this compound in lab experiments, there are also limitations, including the fact that its mechanism of action is not fully understood. However, there are several future directions for further research on this compound, which can help to optimize its use in cancer treatment and potentially other diseases.
Synthesis Methods
The synthesis of 3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol involves a multistep process that starts with the reaction of 4-nitrobenzyl chloride with thiourea to form 4-nitrobenzylthiourea. This compound is then reacted with 1,3-dibromo-2-propanol to form the intermediate this compound. The final step involves the reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon as a catalyst.
Scientific Research Applications
3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment.
Properties
IUPAC Name |
3-[(4-nitrophenyl)methylsulfanyl]propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c12-5-10(13)7-16-6-8-1-3-9(4-2-8)11(14)15/h1-4,10,12-13H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEPXDAZPNBFRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(CO)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-2-(1-methylimidazol-2-yl)sulfonyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7584531.png)

![1-[2-Fluoro-6-(4-pyrrolidin-1-ylpiperidin-1-yl)phenyl]ethanone](/img/structure/B7584543.png)
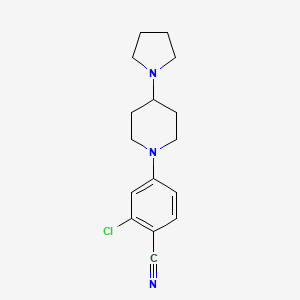
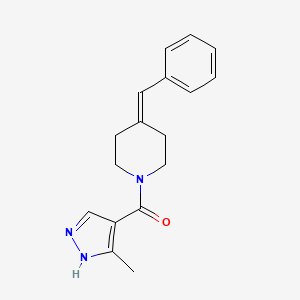
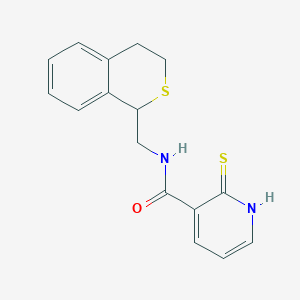



![2-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B7584607.png)
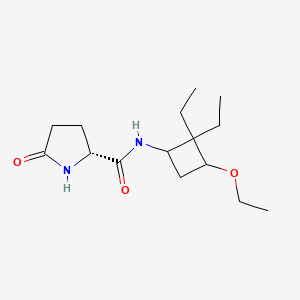
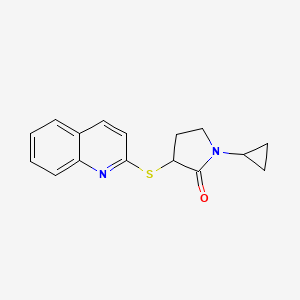
![2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7584627.png)
